

Introduction: The Analytical Imperative for Metabolite and Impurity Profiling

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Compound of Interest

Compound Name: *Sitagliptin N-Sulfate*

CAS No.: 940002-57-3

Cat. No.: B1393961

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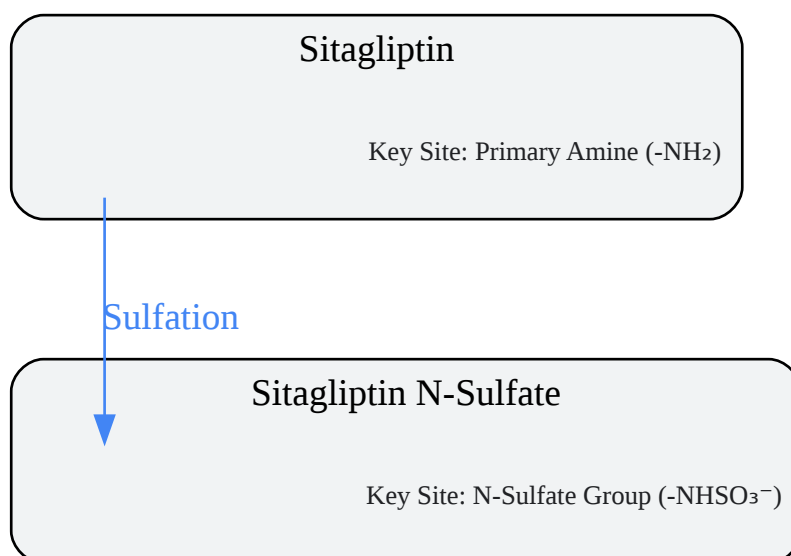
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes.[1] During its development, manufacturing, and metabolic processing, various related substances, including impurities and metabolites, can be formed.[2] One such critical substance is **Sitagliptin N-Sulfate**, a phase II metabolite formed via sulfation of the primary amine group.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities and metabolites above certain thresholds to ensure the safety and efficacy of pharmaceutical products.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unequivocal structural elucidation of these compounds.[6] Unlike mass spectrometry, which provides information on mass-to-charge ratio, NMR offers a detailed map of the molecular structure by probing the chemical environment of specific atomic nuclei. Its non-destructive nature and ability to provide quantitative information without the need for a specific reference standard for the impurity itself make it an indispensable tool in pharmaceutical quality assurance.[5][7][8]

This application note provides a comprehensive guide to the characterization of **Sitagliptin N-Sulfate** using a suite of NMR experiments. It outlines detailed protocols and explains the causal reasoning behind experimental choices, providing researchers and drug development professionals with a robust framework for analysis.

The Structural Distinction: Sitagliptin vs. Sitagliptin N-Sulfate

The core analytical challenge is to differentiate Sitagliptin from its N-Sulfate derivative. The transformation involves the conversion of the primary amine ($-NH_2$) to a sulfamate group ($-NHSO_3^-$). This seemingly minor change induces significant alterations in the electronic environment of nearby nuclei, which are readily detectable by NMR.



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Figure 1: Chemical structures of Sitagliptin and its N-Sulfate metabolite.

Core Principles: Why NMR Excels in This Application

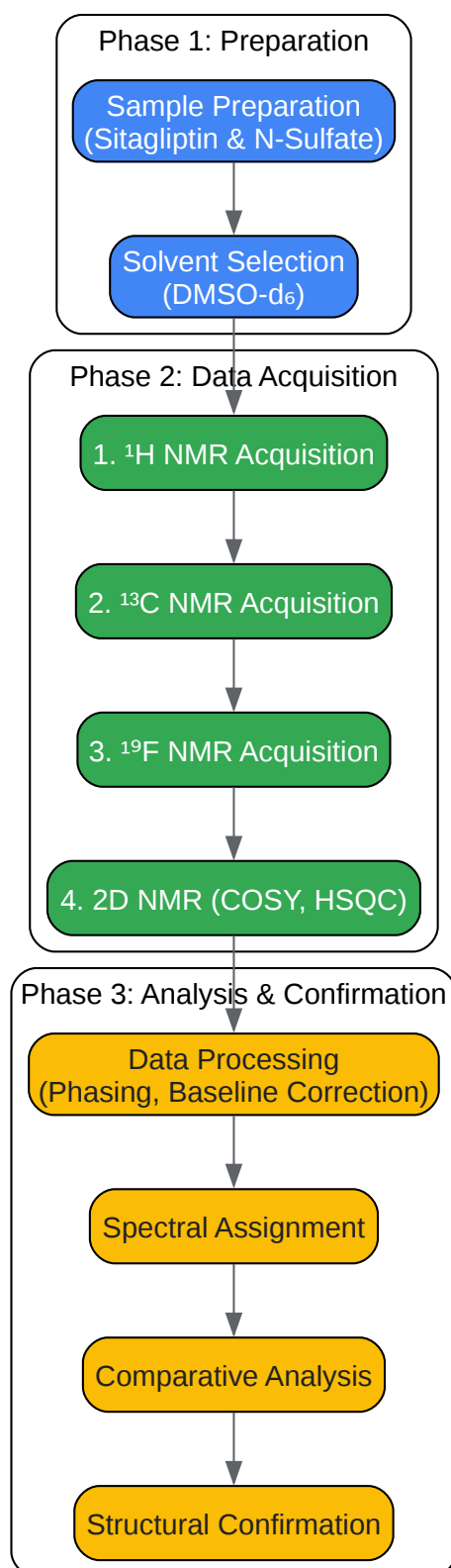
The power of NMR in this context stems from its sensitivity to the local chemical environment of each nucleus. The addition of the strongly electron-withdrawing sulfate group at the nitrogen

atom causes predictable and measurable changes in the NMR spectra:

- ^1H NMR (Proton NMR): This is often the first and most informative experiment. The chemical shift of a proton is highly sensitive to the electron density around it. The proton attached to the chiral carbon (the $-\text{CH}-$ group adjacent to the nitrogen) is expected to experience a significant downfield shift (to a higher ppm value) in the N-Sulfate derivative due to the deshielding effect of the sulfamate group. Furthermore, the two protons of the primary amine ($-\text{NH}_2$) in Sitagliptin will be replaced by a single, exchangeable proton in the sulfamate group ($-\text{NHSO}_3^-$), altering the spectrum in that region.
- ^{13}C NMR (Carbon NMR): Similar to protons, the chemical shifts of carbon atoms are altered by their electronic environment. The carbon atom directly bonded to the nitrogen (the chiral carbon) will be significantly deshielded and thus shifted downfield in the N-Sulfate spectrum.
- ^{19}F NMR (Fluorine NMR): Sitagliptin contains six fluorine atoms in two distinct environments (a trifluoromethyl group and a trifluorophenyl group), making ^{19}F NMR a highly sensitive and specific tool for its analysis.^{[9][10][11]} While the sulfation occurs far from the fluorine atoms, subtle changes in the overall molecular conformation could potentially lead to minor shifts in the ^{19}F spectrum, though the most dramatic changes are expected in the ^1H and ^{13}C spectra.
- 2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for definitive structural assignment.
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the carbon skeleton.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which proton is attached to which carbon. This is invaluable for confirming the downfield shifts observed in both the ^1H and ^{13}C spectra are occurring at the same position in the molecule.

Experimental Workflow and Protocols

A systematic approach is essential for the successful characterization of **Sitagliptin N-Sulfate**. The following workflow provides a self-validating system for acquiring high-quality, reproducible data.



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Figure 2: Recommended experimental workflow for NMR characterization.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves both Sitagliptin and its more polar N-Sulfate salt.[4] It also has a high boiling point, making it suitable for variable temperature experiments if needed, and its residual proton signal does not overlap with most key analyte signals.

Steps:

- Accurately weigh 5-10 mg of the Sitagliptin reference standard and the sample containing suspected **Sitagliptin N-Sulfate** into separate, clean, high-precision NMR tubes.
- Add approximately 0.6 mL of DMSO-d₆ to each NMR tube.
- Cap the tubes securely and vortex for 30-60 seconds, or until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
- Visually inspect the solution to ensure it is clear and free of particulate matter.
- Label the tubes clearly before inserting them into the NMR spectrometer.

Protocol 2: NMR Data Acquisition

Rationale: The following parameters are suggested for a standard 400 or 500 MHz NMR spectrometer. Higher field strengths will provide better signal dispersion and sensitivity.[6] A sufficient relaxation delay (d1) is crucial for quantitative analysis, ensuring that all nuclei have fully relaxed before the next pulse.[11]

Instrument: 400 MHz (or higher) NMR Spectrometer with a broadband probe.

¹H NMR Acquisition:

- Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).
- Number of Scans (ns): 16-64 (increase for dilute samples).
- Relaxation Delay (d1): 5 seconds (important for potential quantification).

- Acquisition Time (aq): ~3-4 seconds.
- Spectral Width (sw): 0-12 ppm.
- Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans (ns): 1024-4096 (¹³C has low natural abundance).
- Relaxation Delay (d1): 2 seconds.
- Spectral Width (sw): 0-220 ppm.

¹⁹F NMR Acquisition:

- Pulse Program: Standard single pulse, proton-decoupled.
- Number of Scans (ns): 64-256.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width (sw): Set appropriately to cover the aromatic and aliphatic fluorine regions (e.g., -50 to -150 ppm).[10]

2D NMR (COSY & HSQC):

- Utilize standard, gradient-selected pulse programs (e.g., 'cosygpmf' and 'hsqcedetgpsisp2.3' on Bruker systems).
- Adjust spectral widths in both dimensions to encompass all relevant signals.
- Set the number of scans and increments to achieve adequate resolution and signal-to-noise within a reasonable experiment time.

Data Interpretation: A Comparative Spectral Analysis

The key to identification lies in comparing the spectra of the unknown sample (containing the N-Sulfate) with the reference spectrum of pure Sitagliptin. The addition of the SO₃ group to the amine nitrogen is the primary structural change and will manifest as distinct spectral differences.

Table 1: Predicted ¹H NMR Chemical Shift Comparison (in DMSO-d₆)

Proton Assignment (Sitagliptin)	Sitagliptin (δ, ppm)	Sitagliptin N-Sulfate (Predicted δ, ppm)	Rationale for Change
Amine (-NH ₂)	~9.0 (broad)[9][10]	Signal absent or shifted significantly	Primary amine is converted to a sulfamate (-NHSO ₃ ⁻). The new NH proton will be in a different chemical environment.
Chiral Methine (-CH-NH ₂)	~4.0 - 4.5	~4.8 - 5.3 (Downfield shift)	Strong deshielding effect from the adjacent, electron-withdrawing sulfamate group.
Aromatic Protons	~7.0 - 8.0	Minimal change	Far from the site of modification.
Aliphatic Protons	~2.5 - 4.0	Minor shifts possible	Protons closer to the chiral center may experience slight downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Comparison (in DMSO-d₆)

Carbon Assignment (Sitagliptin)	Sitagliptin (δ , ppm)	Sitagliptin N-Sulfate (Predicted δ , ppm)	Rationale for Change
Chiral Carbon (-CH-NH ₂)	~45-50[9][10]	~55-65 (Downfield shift)	Significant deshielding from the directly attached, highly electronegative sulfamate group.
Carbonyl Carbon (-C=O)	~170	Minimal change	Several bonds away from the modification site.
Aromatic Carbons	~100-150[9][10]	Minimal change	Far from the site of modification.

Conclusion

NMR spectroscopy provides a definitive and powerful methodology for the characterization of **Sitagliptin N-Sulfate**. Through a systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR experiments, one can unambiguously identify the structural modifications differentiating the metabolite from the parent drug. The predicted downfield shifts of the chiral methine proton and its attached carbon are hallmark indicators of N-sulfation. This application note provides the necessary protocols and interpretive framework to empower researchers in pharmaceutical development and quality control to confidently identify and characterize such critical related substances, ensuring the development of safe and effective medicines.[5]

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